Fmoc-Oic-OH (2R,3aR,7aR)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

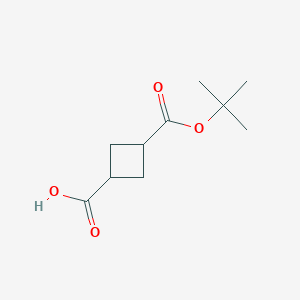

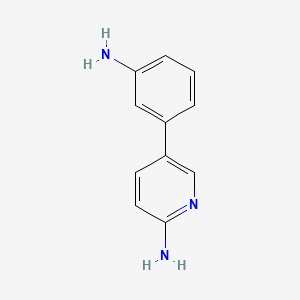

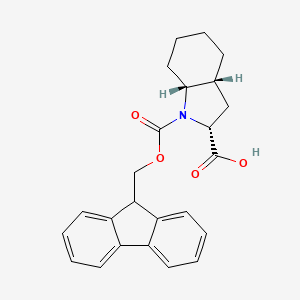

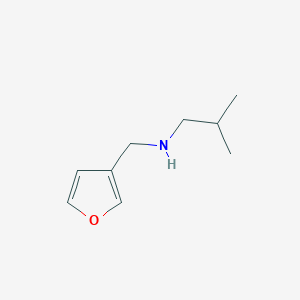

Fmoc-Oic-OH (2R,3aR,7aR) is a synthetic amino acid . It is a derivative of Oic acid, which is a non-standard amino acid that is commonly found in various natural products . It has applications in various fields of research and industry.

Synthesis Analysis

Fmoc-Oic-OH (2R,3aR,7aR) is used in solid-phase peptide synthesis due to its compatibility with Fmoc-based protection and deprotection protocols .Molecular Structure Analysis

The molecular formula of Fmoc-Oic-OH (2R,3aR,7aR) is C24H25NO4 . Its molecular weight is 391.46 .Physical And Chemical Properties Analysis

Fmoc-Oic-OH (2R,3aR,7aR) is a white to off-white powder . It has a predicted boiling point of 592.4±33.0 °C and a predicted density of 1.279±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its pKa is predicted to be 3.98±0.20 .科学的研究の応用

Hydrogel Formation

Fmoc-Oic-OH (2R,3aR,7aR) can be used in the formation of hydrogels . The self-assembly of Fmoc-dipeptides, including Fmoc-Oic-OH, can lead to the formation of various biofunctional hydrogel materials . These hydrogels can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Morphology Influence

The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biomedical Applications

Fmoc-Oic-OH (2R,3aR,7aR) can be used in biomedical applications . For instance, Fmoc-derivatives of series K, which include Fmoc-Oic-OH, have been found to retain their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Tissue Engineering

Fmoc-Oic-OH (2R,3aR,7aR) can be used in tissue engineering . The Fmoc-K3 hydrogel, which is derived from Fmoc-Oic-OH, has been found to fully support cell adhesion, survival, and duplication . This makes it a potential material for tissue engineering .

Drug Delivery

Fmoc-Oic-OH (2R,3aR,7aR) can be used in drug delivery systems . Peptide-based hydrogels (PHGs), which can be formed using Fmoc-Oic-OH, are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery .

Diagnostic Tools for Imaging

Fmoc-Oic-OH (2R,3aR,7aR) can be used in diagnostic tools for imaging . PHGs, which can be formed using Fmoc-Oic-OH, are suitable for use as diagnostic tools for imaging .

Safety and Hazards

Fmoc-Oic-OH (2R,3aR,7aR) is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280a), and if inhaled: removing person to fresh air and keeping comfortable for breathing (P304+P340) .

特性

IUPAC Name |

(2R,3aR,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21-,22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXLQHJZHITMW-UJUVCNOISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rel-(2R,3aR,7aR)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)